4-(Chloromethyl)-2-fluoropyridine

Description

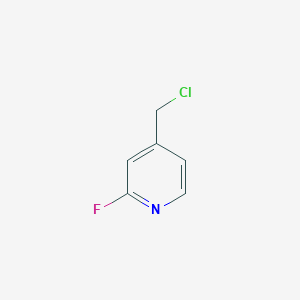

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHRYXJIMNXMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 4-(Chloromethyl)-2-fluoropyridine

CAS Number: 155705-46-7

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2-fluoropyridine, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₅ClFN. Its structure incorporates a pyridine ring substituted with a chloromethyl group at the 4-position and a fluorine atom at the 2-position. This unique combination of functional groups makes it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 155705-46-7 | [1] |

| Molecular Formula | C₆H₅ClFN | [2] |

| Molecular Weight | 145.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥95.00% | |

| Appearance | Not explicitly stated in search results | |

| Melting Point | Not available in search results | |

| Boiling Point | Not available in search results | |

| Density | Not available in search results | |

| Storage Temperature | Room Temperature |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopy Type | Predicted Data |

| Mass Spectrometry | [M+H]⁺: 146.01674, [M+Na]⁺: 167.99868, [M-H]⁻: 144.00218 |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, its synthesis can be inferred from general methods for the preparation of similar compounds. The synthesis likely involves the chloromethylation of a 2-fluoropyridine precursor or the fluorination of a 4-(chloromethyl)pyridine derivative.

The reactivity of this compound is characterized by the distinct functionalities of the chloromethyl group and the fluorinated pyridine ring.

Workflow for Potential Synthetic Pathways

References

In-Depth Technical Guide to 4-(Chloromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique structural features—a reactive chloromethyl group and a fluorine atom on the pyridine ring—make it a versatile intermediate for introducing the 2-fluoropyridin-4-ylmethyl moiety into a target molecule. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| CAS Number | 155705-46-7 |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CN=C(C=C1CCl)F |

| InChI Key | OMHRYXJIMNXMSZ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Chlorination of 2-Fluoro-4-methylpyridine

This protocol is a representative example and may require optimization.

Objective: To synthesize this compound via free-radical chlorination of 2-fluoro-4-methylpyridine.

Materials:

-

2-Fluoro-4-methylpyridine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dried round-bottom flask is charged with 2-fluoro-4-methylpyridine and anhydrous carbon tetrachloride under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Extraction: The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow from the precursor to this compound and its subsequent potential application as a building block in the synthesis of a hypothetical biologically active molecule.

Caption: A logical workflow for the synthesis and application of this compound.

Potential Applications in Drug Development

While specific examples of marketed drugs containing the this compound moiety are not prominent, its structural alerts suggest high utility in medicinal chemistry. The chloromethyl group is a versatile electrophile that can readily react with a variety of nucleophiles (e.g., amines, phenols, thiols) via nucleophilic substitution reactions. This allows for the straightforward linkage of the 2-fluoropyridine core to other molecular scaffolds.

The presence of the fluorine atom at the 2-position of the pyridine ring can significantly influence the physicochemical properties of the final compound. Fluorine substitution is a common strategy in drug design to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting its binding interactions and solubility.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of the drug candidate.

Given these properties, this compound is a valuable intermediate for the synthesis of novel compounds targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Signaling Pathways

Currently, there is no publicly available information that directly implicates this compound or its immediate derivatives in specific signaling pathways. The biological activity of molecules synthesized using this building block would be entirely dependent on the overall structure of the final compound and its specific biological target.

The diagram below illustrates a hypothetical scenario where a molecule synthesized from this compound acts as a kinase inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derived from the core molecule.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. While detailed experimental and biological data for this specific molecule are scarce in the public domain, its chemical properties make it an attractive building block for medicinal chemists aiming to leverage the benefits of fluorine substitution in drug design. Further research into the applications of this compound is warranted to fully explore its utility in the development of new therapeutics.

An In-depth Technical Guide to the Chemical Properties of 4-(Chloromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, namely the reactive chloromethyl group and the electron-withdrawing fluorine atom on the pyridine ring, make it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The fluorine substituent enhances metabolic stability and binding affinity, while the chloromethyl group provides a convenient handle for introducing various functional groups through nucleophilic substitution. This guide provides a comprehensive overview of the known chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | PubChemLite |

| Molecular Weight | 145.56 g/mol | Sigma-Aldrich[1] |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| CAS Number | 155705-46-7 | Sigma-Aldrich[1] |

| Predicted Boiling Point | 246.8±35.0 °C | ChemicalBook[2] |

| Predicted Density | 1.422±0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 0.38±0.10 | ChemicalBook[2] |

| Purity | Typically ≥95% | Sigma-Aldrich[1] |

| Appearance | Not specified (likely a solid or liquid at room temperature) | - |

| Solubility | No specific data found. Expected to be soluble in common organic solvents. | - |

| Storage | Store at room temperature. | Sigma-Aldrich[1] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the expected NMR spectral characteristics can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the chloromethyl group. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine and chloromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).

Synthesis and Purification

-

Fluorination of a corresponding hydroxypyridine or chloropyridine: Introduction of the fluorine atom at the 2-position is a common strategy in pyridine chemistry.

-

Chloromethylation of a fluoropyridine precursor: This can be achieved through various methods, including the use of formaldehyde and hydrogen chloride, or by chlorination of a corresponding hydroxymethylpyridine.

A general workflow for a potential synthesis is outlined below:

Caption: A potential synthetic workflow for this compound.

Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization or distillation.

Reactivity

The reactivity of this compound is dictated by the presence of two key functional groups: the 2-fluoro substituent on the pyridine ring and the chloromethyl group at the 4-position.

Nucleophilic Aromatic Substitution at the 2-Position

The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the high electronegativity of the fluorine atom, makes the C2 carbon atom electron-deficient and thus susceptible to attack by nucleophiles. The general mechanism for this reaction is depicted below:

Caption: Mechanism of nucleophilic aromatic substitution on 2-fluoropyridines.

Studies on related 2-halopyridines have shown that the rate of nucleophilic substitution is often faster for fluoro-substituted pyridines compared to their chloro- or bromo-analogs, especially with oxygen-based nucleophiles[3]. This enhanced reactivity makes this compound a valuable precursor for introducing a wide range of substituents at the 2-position.

Reactivity of the Chloromethyl Group

The chloromethyl group at the 4-position is a reactive benzylic-type halide. It can readily undergo nucleophilic substitution (SN2) reactions with a variety of nucleophiles, such as amines, alcohols, thiols, and cyanides. This allows for the introduction of diverse functional groups at the 4-position, further expanding the synthetic utility of this molecule.

The relative reactivity of the two electrophilic sites (the C2-F and the CH₂-Cl) will depend on the nature of the nucleophile and the reaction conditions. This provides an opportunity for selective functionalization of the molecule.

Stability

While specific stability data for this compound is not extensively documented, general knowledge of fluoropyridines suggests that it is a relatively stable compound under neutral conditions. However, its stability may be compromised under strong acidic or basic conditions.

-

Acidic Conditions: The pyridine nitrogen can be protonated under acidic conditions, which can further activate the ring towards nucleophilic attack.

-

Basic Conditions: Strong bases may promote side reactions, including potential polymerization or decomposition, especially at elevated temperatures.

-

Thermal Stability: The compound is expected to have moderate thermal stability, but decomposition may occur at high temperatures, potentially leading to the release of toxic fumes such as hydrogen chloride and hydrogen fluoride.

It is recommended to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.

Biological and Medicinal Chemistry Relevance

Fluorine-containing pyridine derivatives are a prominent class of compounds in medicinal chemistry and drug discovery. The introduction of fluorine can significantly improve a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic properties.

While there are no specific reports on the biological activity of this compound itself, its structural motifs are found in various biologically active molecules. Its utility as a synthetic intermediate allows for the construction of compound libraries for screening against various biological targets. For instance, related trifluoromethylpyridine derivatives are used in the preparation of herbicides and insecticides.

The logical relationship for its application in drug discovery can be visualized as follows:

Caption: Role of this compound in generating compound libraries.

Safety Information

Based on safety data sheets for structurally related compounds, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its dual reactivity, arising from the activated 2-fluoro substituent and the reactive 4-chloromethyl group, allows for the straightforward introduction of a wide range of functional groups. While a comprehensive dataset of its physical and spectral properties is not yet publicly available, its synthetic utility is evident from the chemistry of related compounds. Further research into the specific properties and reactivity of this molecule will undoubtedly expand its applications in the development of novel and improved chemical entities.

References

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-2-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of both a fluorine atom and a chloromethyl group on the pyridine ring offers unique reactivity and makes it a valuable intermediate for introducing the 2-fluoro-4-pyridylmethyl moiety into target molecules. This guide details the most plausible synthetic routes, provides in-depth experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.

Overview of Synthetic Strategy

The most direct and industrially scalable approach to this compound involves a two-step sequence starting from the readily available 2-amino-4-methylpyridine:

-

Fluorination via the Balz-Schiemann Reaction: Conversion of the amino group of 2-amino-4-methylpyridine to a fluorine atom to yield the key intermediate, 2-fluoro-4-methylpyridine.

-

Side-Chain Chlorination: Free-radical chlorination of the methyl group of 2-fluoro-4-methylpyridine to afford the final product, this compound.

This strategy is advantageous due to the commercial availability of the starting material and the well-established nature of both core reactions.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-methylpyridine

The synthesis of 2-fluoro-4-methylpyridine is effectively achieved through the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Reaction Scheme:

Detailed Experimental Protocol (Adapted from the synthesis of 4-fluoropyridine[1]):

-

Diazotization:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, charge a 42% aqueous solution of tetrafluoroboric acid (HBF₄).

-

Add 2-amino-4-methylpyridine (1.0 equivalent) portion-wise while maintaining the temperature below 40 °C.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath, which should precipitate the 2-amino-4-methylpyridinium tetrafluoroborate salt.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of water.

-

Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 60-90 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

-

-

Decomposition and Isolation:

-

The diazonium salt can be isolated by filtration, washed with cold ethanol and diethyl ether, and then thoroughly dried.

-

For thermal decomposition, the dried diazonium salt is gently heated in a flask equipped with a distillation apparatus. The decomposition is typically carried out under vacuum.

-

The product, 2-fluoro-4-methylpyridine, will distill over as a colorless oil. The temperature required for decomposition will depend on the specific salt but is generally in the range of 100-150 °C.

-

Alternatively, the diazotization mixture can be carefully heated to effect decomposition in situ, followed by distillation of the product.

-

-

Purification:

-

The collected distillate is then purified by fractional distillation under reduced pressure to yield pure 2-fluoro-4-methylpyridine.

-

Step 2: Synthesis of this compound

The conversion of the methyl group of 2-fluoro-4-methylpyridine to a chloromethyl group is achieved via a free-radical chain reaction. This can be initiated using chlorine gas and a radical initiator or by employing other chlorinating agents.

Reaction Scheme:

Detailed Experimental Protocol (Adapted from the side-chain chlorination of 2-chloro-4-methylpyridine[2]):

-

Reaction Setup:

-

In a three-necked flask equipped with a mechanical stirrer, a condenser, a gas inlet tube, and a thermometer, place 2-fluoro-4-methylpyridine (1.0 equivalent).

-

An inert solvent such as carbon tetrachloride or dichlorobenzene can be used, although the reaction can also be run neat.

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02-0.05 equivalents).

-

-

Chlorination:

-

Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Once the temperature is stable, begin bubbling chlorine gas (Cl₂) through the reaction mixture via the gas inlet tube. The flow rate should be controlled to maintain the desired reaction temperature and minimize the escape of unreacted chlorine.

-

The reaction is exothermic, and the temperature should be carefully monitored.

-

The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the ratio of starting material, monochlorinated, and dichlorinated products.

-

-

Work-up and Purification:

-

Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.

-

Purge the reaction mixture with nitrogen to remove any dissolved HCl and unreacted chlorine.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to isolate this compound.

-

Alternative Chlorination Methods:

-

N-Chlorosuccinimide (NCS): NCS can be used as a source of chlorine radicals in the presence of a radical initiator like AIBN or benzoyl peroxide in a solvent such as carbon tetrachloride or benzene. This method is often considered safer and more convenient for laboratory-scale synthesis.

-

Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride in the presence of a radical initiator also serves as an effective reagent for benzylic chlorination. The reaction is typically performed in an inert solvent.

Data Presentation

The following tables summarize the quantitative data for the key transformations.

Table 1: Synthesis of 2-Fluoro-4-methylpyridine via Balz-Schiemann Reaction (Analogous System)

| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 4-Aminopyridine | 1. 42% HBF₄ 2. NaNO₂ | 5-10 | 1.5 h (diazotization) | 20 | [1] |

Table 2: Side-Chain Halogenation of Substituted 4-Methylpyridines

| Starting Material | Reagents | Temperature (°C) | Reaction Time | Product Distribution (Yield %) | Reference |

| 2-Chloro-4-methylpyridine | Cl₂, AIBN | 65-67 | 5 h | 2-chloro-4-(monochloromethyl)pyridine (62.5%), 2-chloro-4-(dichloromethyl)pyridine (16.5%) | [2] |

| 2-Fluoro-5-methylpyridine | NBS, AIBN | 80 | Overnight | 5-(bromomethyl)-2-fluoropyridine (54%) | [3] |

Note: The yields and product distributions are highly dependent on the specific reaction conditions, including reaction time and the stoichiometry of the chlorinating agent.

Table 3: Spectroscopic Data for Structurally Similar Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |

| 4-(Chloromethyl)pyridine hydrochloride | 4.85 (s, 2H), 7.65 (d, 2H), 8.80 (d, 2H) | 44.5, 124.5, 142.0, 151.0 | [M-Cl]⁺: 126.05 |

| Expected for this compound | ~4.6 (s, 2H), ~7.0-7.2 (m, 2H), ~8.2 (d, 1H) | ~45, ~110 (d), ~122 (d), ~148 (d), ~150 (d), ~163 (d) | [M]⁺: 145.02, [M-Cl]⁺: 110.04 |

Note: The expected spectroscopic data for the target compound is an estimation based on the known data of similar structures and the expected influence of the fluorine substituent.

Mandatory Visualizations

Synthetic Pathway

Caption: Overall synthetic route to this compound.

Experimental Workflow for Side-Chain Chlorination

Caption: Workflow for the side-chain chlorination step.

Safety Considerations

-

Balz-Schiemann Reaction: Diazonium salts can be explosive when dry and should be handled with extreme care. Thermal decomposition should be performed behind a blast shield. Tetrafluoroboric acid is corrosive.

-

Chlorination: Chlorine gas is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood. The reaction can be exothermic, and appropriate cooling measures should be in place to control the temperature.

-

Reagents: AIBN is a flammable solid and can decompose exothermically. Solvents like carbon tetrachloride are toxic and carcinogenic.

This guide provides a robust framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.

References

A Comprehensive Technical Guide to 4-(Chloromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(chloromethyl)-2-fluoropyridine, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine into pyridine rings can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This document details the chemical properties, safety information, and synthetic methodologies related to this compound, offering valuable insights for its application in pharmaceutical research and development.

Chemical Identity and Properties

The fundamental chemical identifiers and physical properties of this compound are summarized below. This data is crucial for its correct identification, handling, and use in experimental settings.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 155705-46-7[4] |

| Molecular Formula | C6H5ClFN[5] |

| Molecular Weight | 145.56 g/mol [5] |

| InChI Key | OMHRYXJIMNXMSZ-UHFFFAOYSA-N |

| Canonical SMILES | FC1=CC(CCl)=CC=N1 |

| Purity | Typically ≥95%[6] |

| Physical Form | Off-white to light yellow solid[7] |

| Storage Temperature | Room Temperature or 0-8 °C[6][7] |

Hazard and Safety Information

Appropriate safety precautions are essential when handling this compound. The compound is classified as hazardous, and the following information from safety data sheets should be strictly followed.

| Category | Details |

| Signal Word | Warning[6] |

| Hazard Statements | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P302+P352: IF ON SKIN: Wash with plenty of water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Experimental Protocols

The following sections outline a representative synthetic protocol for this compound and a key reaction in which it can participate.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from a suitable pyridine precursor. The following is a plausible synthetic route based on common organic chemistry transformations.

Step 1: Halogenation of a Pyridine Derivative

The initial step often involves the halogenation of a pyridine N-oxide or a hydroxypyridine. For instance, the conversion of a pyridine N-oxide to a chloropyridine can be achieved using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures.[8]

Step 2: Introduction of the Fluorine Atom

The introduction of a fluorine atom onto the pyridine ring can be accomplished through nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., another halogen) or via other fluorination methods.[9]

Step 3: Chloromethylation

The final step would involve the introduction of the chloromethyl group at the 4-position of the 2-fluoropyridine ring. This can be achieved through various chloromethylation procedures.

Illustrative Experimental Procedure:

-

Starting Material: A suitable precursor, such as 2-fluoro-4-methylpyridine.

-

Reagents: N-Chlorosuccinimide (NCS) for chlorination, a radical initiator like benzoyl peroxide.

-

Solvent: A non-polar solvent such as carbon tetrachloride.

-

Procedure:

-

Dissolve 2-fluoro-4-methylpyridine in carbon tetrachloride in a reaction vessel equipped with a condenser and a magnetic stirrer.

-

Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid byproducts and wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is a valuable intermediate for introducing the 2-fluoropyridin-4-ylmethyl moiety into a target molecule via nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is a good leaving group in SNAr reactions, often being more reactive than a chlorine atom at the same position.[8]

General Protocol for SNAr:

-

Substrate: this compound.

-

Nucleophile: An alcohol (ROH), an amine (RNH₂), or a thiol (RSH).

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).

-

Procedure:

-

To a solution of the nucleophile in the chosen solvent, add the base and stir for a few minutes.

-

Add a solution of this compound to the mixture.

-

Heat the reaction mixture to the desired temperature and monitor its progress.

-

After completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by chromatography or recrystallization.

-

Visualizations

The following diagrams illustrate the synthetic workflow and a key reaction mechanism involving this compound.

Caption: A simplified workflow for the synthesis of this compound.

Caption: The general mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. cymitquimica.com [cymitquimica.com]

- 6. This compound | 155705-46-7 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0044890B1 - Process for preparing fluoropyridine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-picolyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis route for 2-Fluoro-4-picolyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines the primary synthetic pathways, including the preparation of the precursor 2-fluoro-4-methylpyridine and its subsequent side-chain chlorination to yield the final product. Detailed experimental methodologies, quantitative data, and process visualizations are presented to assist researchers in the successful synthesis of this compound.

Synthesis of the Precursor: 2-Fluoro-4-methylpyridine

The most common and well-established method for the synthesis of 2-fluoro-4-methylpyridine is the Balz-Schiemann reaction. This reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Fluoro-4-methylpyridine via Balz-Schiemann Reaction

This protocol is based on established procedures for the fluorination of aminopyridines.

Materials:

-

2-Amino-4-methylpyridine

-

Tetrafluoroboric acid (HBF₄, ~48% in water)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 2-amino-4-methylpyridine in aqueous tetrafluoroboric acid. Maintain the temperature between 0 and 5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature should be carefully controlled to remain below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Decomposition: The resulting suspension of the diazonium tetrafluoroborate salt is filtered and washed with cold diethyl ether.

-

The isolated salt is then carefully heated in a suitable flask. The decomposition is typically carried out at temperatures ranging from 100 to 150 °C, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of 2-fluoro-4-methylpyridine.

-

Work-up and Purification: The crude product is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

The organic extracts are combined and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude 2-fluoro-4-methylpyridine can be further purified by distillation.

Quantitative Data for Precursor Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-methylpyridine | General Balz-Schiemann reaction principles |

| Key Reagents | NaNO₂, HBF₄ | General Balz-Schiemann reaction principles |

| Typical Yield | 60-80% | Literature data for similar reactions |

| Purity | >98% after distillation | Literature data for similar reactions |

Synthesis of 2-Fluoro-4-picolyl Chloride

The primary method for the synthesis of 2-fluoro-4-picolyl chloride is the radical-initiated side-chain chlorination of 2-fluoro-4-methylpyridine. This reaction selectively chlorinates the methyl group to a chloromethyl group. An analogous reaction has been well-documented for the chlorination of 2-chloro-4-methylpyridine, and a similar protocol is expected to be effective for the fluoro-analogue.

Reaction Scheme:

Experimental Protocol: Side-Chain Chlorination

This protocol is adapted from the patented procedure for the side-chain chlorination of 2-chloro-4-methylpyridine.

Materials:

-

2-Fluoro-4-methylpyridine

-

Chlorine gas (Cl₂)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable radical initiator

-

Water

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, gas inlet, and a condenser, a mixture of 2-fluoro-4-methylpyridine and water is prepared.

-

The mixture is heated to a temperature of approximately 60-70 °C with vigorous stirring.

-

A radical initiator, such as AIBN, is added to the reaction mixture.

-

Chlorination: Chlorine gas is then bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be monitored.

-

The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of starting material, and mono-, di-, and trichlorinated products.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is neutralized with a sodium hydroxide solution.

-

The product is extracted with an organic solvent like dichloromethane.

-

The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The resulting crude product, a mixture of chlorinated species, is then purified by fractional distillation under reduced pressure to isolate the desired 2-fluoro-4-picolyl chloride.

Quantitative Data for Side-Chain Chlorination (Based on 2-chloro-4-methylpyridine analogue)

The following table presents the expected distribution of products based on the chlorination of the closely related 2-chloro-4-methylpyridine. Similar results can be anticipated for 2-fluoro-4-methylpyridine under optimized conditions.

| Product | Percentage in Crude Mixture |

| 2-Fluoro-4-methylpyridine (unreacted) | ~15-25% |

| 2-Fluoro-4-picolyl chloride (mono-chlorinated) | ~60-70% |

| 2-Fluoro-4-(dichloromethyl)pyridine | ~10-20% |

| 2-Fluoro-4-(trichloromethyl)pyridine | <1% |

Note: These values are estimates based on the chlorination of 2-chloro-4-methylpyridine and may vary for 2-fluoro-4-methylpyridine.

Alternative Chlorination Method: N-Chlorosuccinimide (NCS)

An alternative approach for the side-chain chlorination involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent, often in the presence of a radical initiator or under photochemical conditions. This method can offer milder reaction conditions and may provide better selectivity for monochlorination.

Reaction Scheme:

This method typically involves refluxing the starting material with NCS in a non-polar solvent such as carbon tetrachloride or benzene, with a catalytic amount of a radical initiator like benzoyl peroxide or AIBN. Alternatively, the reaction can be initiated by UV light.

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic workflow from the precursor to the final product.

Caption: Synthetic workflow for 2-Fluoro-4-picolyl chloride.

Technical Guide: Physical Properties of 4-(Chloromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-fluoropyridine is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents. Its utility stems from the reactive chloromethyl group, which allows for facile nucleophilic substitution, and the fluorinated pyridine core, a common motif in bioactive molecules. Understanding the physical properties of this compound is crucial for its effective handling, reaction optimization, and process scale-up. This technical guide provides a concise overview of the known physical characteristics of this compound, outlines standard experimental protocols for their determination, and presents a plausible synthetic route.

Core Physical Properties

| Physical Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | PubChem |

| Molecular Weight | 145.56 g/mol | PubChem |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General Chemical Knowledge |

| XlogP (Predicted) | 1.7 | PubChem |

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, the following are detailed, standard methodologies for determining the key physical properties of crystalline and liquid organic compounds.

Melting Point Determination (for crystalline solids)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is a fine, dry powder. If necessary, grind the crystalline solid using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the capillary tube on the sample.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For an accurate determination, repeat the measurement with a fresh sample, setting the heating rate to 1-2 °C/min starting from a temperature approximately 20 °C below the approximate melting point.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the substance.

Boiling Point Determination (for liquids)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Small test tube or a Thiele tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

-

Clamps and stand

Procedure (Micro-boiling point method):

-

Add a small volume (0.5-1 mL) of the liquid sample into a small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath (e.g., oil bath or a Thiele tube filled with a high-boiling point liquid). The liquid level in the bath should be above the liquid level in the test tube but below the opening of the test tube.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Density Determination

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. If the pycnometer has a stopper with a capillary, the excess liquid will be expelled.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it accurately (m₂).

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature, and weigh it accurately (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes and rack

-

Spatula or dropper

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure (Qualitative):

-

Place a small, accurately measured amount of the solute (e.g., ~10 mg of solid or 1-2 drops of liquid) into a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously (e.g., by flicking the test tube or using a vortex mixer) for 1-2 minutes.

-

Observe the mixture. If the solute completely disappears, it is considered soluble. If it remains as a separate phase or a suspension, it is insoluble. If some dissolves, it is partially soluble.

-

The process can be made semi-quantitative by incrementally adding more solute to a known volume of solvent until saturation is reached.

Synthesis Workflow

A plausible synthetic route to this compound involves the side-chain chlorination of 2-fluoro-4-methylpyridine. This method is analogous to the chlorination of other methylpyridines.

Caption: A logical workflow for the synthesis of this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or validated experimental procedures. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide to the NMR and IR Spectra of 4-(Chloromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of 4-(chloromethyl)-2-fluoropyridine. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents predicted spectral data based on established spectroscopic principles and data from analogous compounds. This information is intended to support researchers in identifying and characterizing this compound in various experimental settings.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and established chemical shift and absorption frequency ranges.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.2 - 7.4 | Doublet of doublets (dd) | ³J(H3-H5) ≈ 1-2 Hz, ⁴J(H3-F) ≈ 4-6 Hz |

| H-5 | ~7.5 - 7.7 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6 Hz, ⁴J(H5-F) ≈ 1-2 Hz |

| H-6 | ~8.2 - 8.4 | Doublet (d) | ³J(H6-H5) ≈ 5-6 Hz |

| -CH₂Cl | ~4.6 - 4.8 | Singlet (s) | - |

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | ~163 - 167 | ¹J(C-F) ≈ 230-250 Hz |

| C-3 | ~115 - 119 | ²J(C-F) ≈ 15-20 Hz |

| C-4 | ~150 - 154 | ³J(C-F) ≈ 5-10 Hz |

| C-5 | ~122 - 126 | ³J(C-F) ≈ 3-5 Hz |

| C-6 | ~148 - 152 | ²J(C-F) ≈ 10-15 Hz |

| -CH₂Cl | ~45 - 49 | - |

Note: The presence of fluorine will cause splitting of the signals for the carbon atoms in close proximity, with the magnitude of the coupling constant (J) decreasing with the number of bonds between the carbon and fluorine atoms.

Predicted IR Data

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100 - 3000 | Medium |

| C-H stretching (aliphatic, -CH₂Cl) | 3000 - 2850 | Medium |

| C=N stretching (pyridine ring) | 1600 - 1580 | Strong |

| C=C stretching (pyridine ring) | 1570 - 1430 | Strong |

| C-F stretching | 1250 - 1200 | Strong |

| C-Cl stretching | 800 - 600 | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS as an internal standard.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or chloroform)

-

Salt plates (e.g., NaCl or KBr)

-

FTIR spectrometer

Procedure (Thin Film Method):

-

Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent like dichloromethane.

-

Casting the Film: Place one or two drops of the solution onto the surface of a clean, dry salt plate. Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Spectrum Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to identify the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the relationship between the compound's structure and its predicted spectral features, as well as a general workflow for spectroscopic analysis.

Caption: Relationship between the molecular structure and its NMR and IR spectral data.

Caption: General experimental workflow for spectroscopic analysis.

Stability and Storage of 4-(Chloromethyl)-2-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Chloromethyl)-2-fluoropyridine, a key building block in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles of chemical stability, data from analogous structures, and regulatory guidelines for forced degradation studies to provide a robust framework for its handling and storage.

Chemical Profile and Inherent Stability

This compound is a substituted pyridine derivative containing two reactive functional groups: a chloromethyl group and a fluorine atom on the pyridine ring. The electrophilic nature of the chloromethyl group makes it susceptible to nucleophilic substitution, while the fluoropyridine core is generally more stable but can undergo photochemical reactions. Understanding the interplay of these groups is crucial for maintaining the compound's integrity.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These are based on general best practices for reactive chemical intermediates.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes the rate of potential degradation reactions, such as hydrolysis and polymerization. |

| Light | Store in a light-resistant container. | Protects the compound from photolytic degradation, a common pathway for pyridine derivatives. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reaction with atmospheric moisture. |

| Container | Use a tightly sealed, non-reactive container (e.g., amber glass). | Prevents contamination and reaction with the container material. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | The compound is potentially hazardous upon inhalation, ingestion, or skin contact. |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. These pathways are critical for the development of stability-indicating analytical methods.

Hydrolysis

The chloromethyl group is susceptible to hydrolysis, particularly in the presence of water or nucleophiles. This reaction is analogous to the hydrolysis of benzyl chloride and is expected to be a primary degradation route.[1][2][3][4][5][6]

Figure 1: Proposed Hydrolysis Pathway

Caption: Proposed hydrolysis of this compound.

Photodegradation

Pyridine and its derivatives are known to undergo photochemical reactions.[7][8][9] The absorption of UV light can lead to the formation of reactive intermediates and subsequent degradation products. The fluorine substituent may influence the rate and pathway of photodegradation.

Figure 2: Potential Photodegradation Initiation

Caption: Initiation of photodegradation by UV light.

Thermal Degradation

At elevated temperatures, organochlorine compounds can undergo thermal degradation, which may involve the elimination of hydrogen chloride and subsequent polymerization or rearrangement reactions.[10][11][12][13]

Oxidation

While the pyridine ring is relatively resistant to oxidation, the chloromethyl group could be susceptible to oxidative degradation, especially in the presence of strong oxidizing agents.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[2][14][15][16][17] These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The following table outlines a typical forced degradation protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Table 2: Example Forced Degradation Protocol

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1 - 8 hours |

| Oxidative | 3% H₂O₂ | Room Temperature | 1 - 24 hours |

| Thermal | Dry Heat | 80 °C | 48 - 96 hours |

| Photolytic | UV (254 nm) & Visible Light | Room Temperature | ICH Q1B exposure |

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[18][19][20][21][22] The method must be able to separate the intact this compound from all its potential degradation products.

Table 3: General Parameters for a Stability-Indicating HPLC Method

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (e.g., ~260-270 nm) |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Figure 3: Workflow for Stability Assessment

Caption: Logical workflow for the stability assessment of a chemical compound.

Conclusion

While specific stability data for this compound is not extensively published, a thorough understanding of its chemical functionalities allows for the establishment of robust storage and handling procedures. The primary degradation pathways are anticipated to be hydrolysis of the chloromethyl group and potential photodegradation of the fluoropyridine ring. A systematic approach to forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, is essential for fully characterizing the stability profile of this important synthetic intermediate and ensuring its quality and integrity in research and drug development.

References

- 1. quora.com [quora.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. 350. The mechanism of hydrolysis of acid chlorides. Part I. The effect of hydroxyl ions, temperature, and substituents on the rate of hydrolysis of benzoyl chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. quora.com [quora.com]

- 6. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. inis.iaea.org [inis.iaea.org]

- 13. researchgate.net [researchgate.net]

- 14. lubrizolcdmo.com [lubrizolcdmo.com]

- 15. scispace.com [scispace.com]

- 16. fda.gov [fda.gov]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. ptfarm.pl [ptfarm.pl]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. helixchrom.com [helixchrom.com]

- 21. researchgate.net [researchgate.net]

- 22. nveo.org [nveo.org]

4-(Chloromethyl)-2-fluoropyridine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 155705-46-7) to ensure its safe use in a laboratory setting. The following sections detail the known hazards, personal protective equipment, handling and storage procedures, emergency protocols, and waste disposal of this compound.

Hazard Identification and Classification

This compound is a halogenated pyridine derivative that requires careful handling due to its potential health hazards. While comprehensive toxicological data is not available, the compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation[1] |

| Eye Irritation | H319 | Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation[1] |

Signal Word: Warning[1]

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim has ingested or inhaled the substance[2]. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[2]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention[2]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[2]. |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure.

| PPE Category | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards[3]. A face shield may be necessary for splash-prone operations. |

| Skin Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. Wear a flame-retardant lab coat and other protective clothing to prevent skin contact[3]. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator may be required in certain situations[2][4]. |

Handling and Storage

Safe Handling Protocol

-

Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[5].

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[2].

-

Avoidance of Contact: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray[3].

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge[6].

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[2].

-

Incompatible Materials: Store away from strong oxidizing agents[7].

-

Storage Temperature: Store at room temperature[1].

Experimental Protocols

General Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

References

The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines

Introduction: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties conferred by the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. When applied to the pyridine ring, a ubiquitous scaffold in biologically active compounds, these effects are amplified, making fluorinated pyridines indispensable building blocks in the development of novel pharmaceuticals and agrochemicals. This technical guide explores the discovery and historical evolution of synthetic methodologies for accessing these critical compounds, from early, challenging procedures to the sophisticated and diverse strategies employed today.

Early Discoveries and Synthetic Hurdles

The journey to synthesize fluorinated pyridines was initially fraught with difficulty. The first reported synthesis of 4-fluoropyridine was achieved in 1958 by Wibaut et al., who used the decomposition of 4-pyridyl diazonium fluoride. However, the yield was described as "poor and impure." A significant challenge in these early efforts was the inherent instability of certain isomers. For instance, 4-fluoropyridine was found to be highly susceptible to an acid-catalyzed transformation into N-(4-pyridyl)-4-pyridone, a reaction that complicated its isolation and purification. Early methods often involved hazardous reagents and intermediates, such as the potentially explosive diazonium salts used in the Balz-Schiemann reaction, which for a time was the primary method for introducing fluorine onto the pyridine ring.

The Evolution of Synthetic Methodologies

Over the decades, the synthetic toolkit for creating fluorinated pyridines has expanded dramatically. The evolution reflects a drive towards milder conditions, greater functional group tolerance, improved yields, and enhanced regioselectivity.

The Balz-Schiemann Reaction

One of the earliest and most fundamental methods for synthesizing aryl fluorides, the Balz-Schiemann reaction, was adapted for the pyridine series. First described by Günther Balz and Günther Schiemann in 1927, the reaction involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt. This isolated salt is then thermally decomposed to yield the corresponding fluoropyridine, nitrogen gas, and boron trifluoride.

This reaction was instrumental in the initial preparations of 2-, 3-, and 4-fluoropyridine. However, the thermal decomposition can be highly exothermic, posing safety risks, and the yields can be variable depending on the substrate.

Caption: Balz-Schiemann reaction for fluoropyridine synthesis.

Halogen Exchange (Halex) Reaction

A significant advancement, particularly for industrial-scale synthesis, was the application of the Halogen Exchange (Halex) process. This method involves a nucleophilic aromatic substitution (SNAr) reaction where a chloro- or bromo-pyridine is treated with a fluoride source, typically an alkali metal fluoride like potassium fluoride (KF) or caesium fluoride (CsF).

The reaction is most effective for pyridines activated by electron-withdrawing groups, as these stabilize the negative charge in the Meisenheimer intermediate. The process requires high temperatures (150–250 °C) and polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane. While the conditions are harsh, the Halex reaction avoids the use of diazonium salts and has become a workhorse for the commercial production of many fluorinated pyridines.

Caption: Halex reaction for fluoropyridine synthesis.

Synthesis from Pyridine N-Oxides

A milder and more regioselective route, particularly for the synthesis of 2-fluoropyridines, involves the use of pyridine N-oxides. Activating the N-oxide with an agent like tosyl chloride (TsCl) or triflic anhydride (Tf₂O) makes the 2- and 6-positions highly electrophilic. Subsequent treatment with a fluoride source can then install the fluorine atom specifically at the 2-position. This method offers the advantage of proceeding under much milder conditions than the Halex process and provides excellent regiocontrol.

Direct C-H Fluorination

The quest for more atom-economical and efficient syntheses led to the development of direct C-H fluorination methods. These approaches avoid the need for pre-functionalized starting materials (like amino- or chloro-pyridines). One notable early method employed silver(II) fluoride (AgF₂) to directly fluorinate the pyridine ring, showing a preference for the 2-position. More recently, the development of sophisticated N-F electrophilic fluorinating agents, such as Selectfluor®, and advances in photoredox and transition-metal catalysis have opened new avenues for the direct and selective introduction of fluorine under increasingly mild conditions.

Quantitative Data Summary

The choice of synthetic method is often dictated by the desired isomer, substrate scope, scale, and available resources. The following tables provide a comparative overview of typical yields and reaction conditions for these key historical methodologies.

Table 1: Comparison of Typical Yields for Monofluoropyridine Synthesis

| Synthetic Method | 2-Fluoropyridine Yield (%) | 3-Fluoropyridine Yield (%) | 4-Fluoropyridine Yield (%) |

| Balz-Schiemann | 40-60 | 50-70 | 20-40 |

| Halex (from Chloropyridine) | 70-90 (if activated) | <10 (unactivated) | 70-90 (if activated) |

| From Pyridine N-Oxide | 60-85 | N/A | N/A |

| Direct C-H Fluorination (AgF₂) | 50-75 | Low selectivity | Low selectivity |

Note: Yields are approximate and highly dependent on the specific substrate and reaction conditions.

Table 2: Typical Reaction Conditions for Key Synthetic Methodologies

| Method | Key Reagents | Solvent | Temperature | Key Advantages/Disadvantages |

| Balz-Schiemann | Aminopyridine, NaNO₂, HBF₄ | Water, then neat or inert solvent | 0°C then 100-150°C | Adv: Broad scope. Disadv: Explosive intermediates, thermal hazard. |

| Halex | Chloropyridine, KF or CsF | DMSO, Sulfolane, DMF | 150-250°C | Adv: Scalable, no diazonium salts. Disadv: Harsh conditions, requires activated substrate. |

| From N-Oxide | Pyridine N-Oxide, Ts₂O, TBAF | Acetonitrile, THF | Room Temp. to 80°C | Adv: Mild conditions, high regioselectivity for C2. Disadv: Limited to 2-position. |

| Direct C-H Fluorination | Pyridine, AgF₂ | Acetonitrile | Room Temp. to 80°C | Adv: Atom economical. Disadv: Reagent cost, often poor regioselectivity. |

Experimental Protocols

The following protocols are representative of the key historical methods for synthesizing fluorinated pyridines.

Protocol 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

This protocol is adapted from historical literature procedures and should be performed with extreme caution due to the potential for explosive intermediates and the toxicity of reagents.

Objective: To synthesize 4-fluoropyridine from 4-aminopyridine.

Materials:

-

4-Aminopyridine

-

Fluoroboric acid (HBF₄, 48% in water)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice-water bath

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, dissolve 4-aminopyridine in 48% fluoroboric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. The temperature must be maintained below 10 °C throughout the addition to form the 4-pyridyldiazonium tetrafluoroborate salt.

-

After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

-

Isolate the precipitated diazonium salt by vacuum filtration and wash it with cold diethyl ether. Caution: The salt can be explosive when dry. Do not allow it to fully dry.

-

Gently heat the damp diazonium salt in a flask equipped with a distillation apparatus. The salt will decompose, releasing nitrogen gas and boron trifluoride, and the 4-fluoropyridine product will distill over.

-

The crude distillate is collected and neutralized by washing with a cold, dilute aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to yield 4-fluoropyridine.

Protocol 2: Synthesis of 2-Fluoro-5-nitropyridine via Halex Reaction

Objective: To synthesize 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine.

Materials:

-

2-Chloro-5-nitropyridine

-

Anhydrous potassium fluoride (spray-dried)

-

Dimethyl sulfoxide (DMSO)

-

Dean-Stark apparatus

Procedure:

-

To a flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-chloro-5-nitropyridine and anhydrous potassium fluoride in DMSO.

-

Heat the mixture to reflux (approx. 180-190 °C) and remove any residual water azeotropically.

-

Maintain the reaction at high temperature (e.g., 200 °C) for several hours, monitoring the reaction progress by GC or TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir until the product precipitates as a solid.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-fluoro-5-nitropyridine.

Protocol 3: Synthesis of 2-Fluoropyridine from Pyridine N-Oxide

This protocol is based on modern methodologies that offer milder conditions.

Objective: To synthesize 2-fluoropyridine from pyridine N-oxide.

Materials:

-

Pyridine N-oxide

-

Triflic anhydride (Tf₂O) or Tosyl chloride (TsCl)

-

Tetrabutylammonium fluoride (TBAF)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve pyridine N-oxide in anhydrous acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triflic anhydride or tosyl chloride dropwise to the stirred solution.

-

After the addition, allow the reaction to stir at 0 °C for 30 minutes to form the activated intermediate.

-

Add a solution of TBAF in acetonitrile to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-